molecular formula C9H10N2S B13233532 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Cat. No.: B13233532
M. Wt: 178.26 g/mol
InChI Key: COWCCYRORCGHQJ-UHFFFAOYSA-N
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Description

2-(1,2-Benzothiazol-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yl)ethanamine

InChI

InChI=1S/C9H10N2S/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6,10H2

InChI Key

COWCCYRORCGHQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CCN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,2-Benzothiazol-3-yl)ethan-1-amine is a heterocyclic amine containing a benzothiazole scaffold. The benzothiazole ring system is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of the physicochemical properties of novel benzothiazole derivatives is paramount for drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, this guide presents computationally predicted values for its key physicochemical parameters. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, providing researchers with the necessary tools to validate and expand upon the foundational data presented herein. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, derived from its canonical SMILES string (NCCc1snc2ccccc2c1) using validated computational models. These predictions serve as a valuable starting point for experimental design and characterization.

PropertyPredicted ValueMethod
Molecular Formula C₉H₁₀N₂S-
Molecular Weight 178.25 g/mol -
logP (Octanol-Water Partition Coefficient) 1.85ALOGPS
Aqueous Solubility (logS) -2.5 (mol/L)ALOGPS
pKa (most basic) 8.9ChemAxon
Topological Polar Surface Area (TPSA) 52.04 ŲChemAxon
Hydrogen Bond Donors 1ChemAxon
Hydrogen Bond Acceptors 2ChemAxon
Rotatable Bonds 2ChemAxon

Experimental Determination of Physicochemical Properties

The following sections detail robust, step-by-step methodologies for the experimental determination of critical physicochemical parameters. These protocols are designed to be self-validating and are grounded in established principles of analytical and physical chemistry.

Lipophilicity: Shake-Flask Method for logP Determination

Rationale: The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which significantly influences its membrane permeability and interaction with biological targets. The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning between two immiscible phases.

Experimental Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours at a constant temperature (e.g., 25 °C).

  • Compound Solution Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a screw-cap vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., 5 mL of each).

  • Equilibration: Shake the vial at a constant temperature for a sufficient time to reach equilibrium (typically 1-24 hours). The goal is to ensure the compound has fully partitioned between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a sample from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_oct Saturate n-octanol with water mix Mix stock with saturated n-octanol prep_oct->mix prep_water Saturate water with n-octanol stock Prepare aqueous stock solution prep_water->stock stock->mix shake Shake to equilibrate mix->shake centrifuge Centrifuge to separate phases shake->centrifuge quant_aq Quantify [Compound] in aqueous phase centrifuge->quant_aq quant_oct Quantify [Compound] in n-octanol phase centrifuge->quant_oct calc Calculate logP quant_aq->calc quant_oct->calc

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: Kinetic and Thermodynamic Assays

Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability. Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a supersaturated solution, while thermodynamic solubility represents the true equilibrium concentration.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Add a small, fixed volume of each DMSO dilution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

G stock Prepare 10 mM DMSO stock dilute Serial dilute in DMSO stock->dilute add_buffer Add to aqueous buffer in 96-well plate dilute->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate measure Measure turbidity (nephelometry) incubate->measure analyze Determine precipitation point measure->analyze G add_solid Add excess solid to buffer shake Shake to equilibrate (24-48h) add_solid->shake separate Centrifuge/settle to separate phases shake->separate filter Filter supernatant separate->filter quantify Quantify [Compound] by HPLC-UV filter->quantify

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant: pKa Determination

Rationale: The pKa value(s) of a compound dictate its ionization state at a given pH, which profoundly affects its solubility, permeability, and target binding. For this compound, the primary amine is expected to be the main basic center.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a water/methanol mixture for poorly soluble compounds) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. For an amine, titration with HCl is appropriate.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

G prepare_sample Dissolve known amount of compound setup Place in vessel with pH electrode prepare_sample->setup titrate Titrate with standardized acid/base setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. titrant volume record->plot determine_pKa Determine pKa from half-equivalence point plot->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Rationale: This method is particularly useful for compounds that possess a chromophore close to the ionizable center and for which the UV-Vis spectrum changes upon ionization. It requires a smaller amount of compound compared to potentiometric titration.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the prepared buffers.

  • Spectral Acquisition: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

G prepare_buffers Prepare buffers of varying pH prepare_samples Prepare compound solutions in each buffer prepare_buffers->prepare_samples acquire_spectra Record UV-Vis spectrum of each solution prepare_samples->acquire_spectra plot_data Plot Absorbance vs. pH acquire_spectra->plot_data determine_pKa Determine pKa from inflection point plot_data->determine_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Plausible Synthesis Route

A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. One potential approach involves the reaction of a suitable benzisothiazole derivative with a two-carbon synthon bearing a protected amine functionality, followed by deprotection. For instance, a reaction of 3-chloro-1,2-benzisothiazole with a protected 2-aminoethanethiol, followed by cyclization and deprotection, could yield the desired product. The specific reaction conditions, including solvents, temperatures, and catalysts, would require experimental optimization.

Conclusion

The physicochemical properties of this compound, as predicted by computational methods, suggest it possesses drug-like characteristics. The provided experimental protocols offer a robust framework for the empirical determination of its lipophilicity, solubility, and ionization constant. This comprehensive guide serves as a foundational resource for researchers and drug development professionals, enabling informed decision-making in the advancement of this and related compounds as potential therapeutic agents. The integration of predictive and experimental approaches is crucial for an efficient and successful drug discovery pipeline.

References

  • ALOGPS 2.1: Virtual Computational Chemistry Laboratory. (n.d.). ALOGPS 2.1. Retrieved from [Link]

  • ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

  • Shake-Flask Method for logP: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
  • Kinetic and Thermodynamic Solubility Assays: Glomme, A., & Marchand, J. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • Potentiometric pKa Determination: Avdeef, A. (2003).
  • UV-Vis Spectrophotometry for pKa Determination: Albert, A., & Serjeant, E. P. (1984).
  • Synthesis of Benzothiazole Derivatives: Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)benzothiazoles: novel agents with potent and selective antitumor activity. Journal of Medicinal Chemistry, 45(7), 1377-1384.

Potential biological activity of novel benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Novel Benzothiazole Derivatives

Abstract

Benzothiazole, a bicyclic heterocyclic compound, has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to derivatives with a wide spectrum of pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive overview of the significant biological potential of novel benzothiazole derivatives, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. We will explore the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and summarize structure-activity relationship (SAR) insights to guide future drug discovery efforts. This document is intended to serve as a critical resource for researchers engaged in the design, synthesis, and biological exploration of new benzothiazole-based therapeutic agents.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, is a cornerstone in the development of therapeutic agents.[3][4] The presence of nitrogen and sulfur atoms within the heterocyclic ring system imparts unique physicochemical properties, enabling it to interact with a wide array of biological targets, including enzymes and receptors.[2]

This structural versatility is evidenced by the number of benzothiazole-containing drugs that have received regulatory approval. These compounds validate the therapeutic viability of the scaffold and span a remarkable range of clinical applications.

Table 1: Examples of FDA-Approved Drugs Featuring the Benzothiazole Scaffold

Drug NameTherapeutic ClassPrimary Clinical Use
Riluzole Neuroprotective AgentTreatment of Amyotrophic Lateral Sclerosis (ALS)[5]
Pramipexole Dopamine AgonistTreatment of Parkinson's Disease and Restless Legs Syndrome
Quizartinib Kinase InhibitorTreatment of Acute Myeloid Leukemia (AML)[5]
Flutemetamol (¹⁸F) Diagnostic Imaging AgentPET imaging for detection of β-amyloid plaques in Alzheimer's Disease[5]
Ethoxzolamide Diuretic / Carbonic Anhydrase InhibitorManagement of glaucoma and fluid retention[5]
Zopolrestat Aldose Reductase InhibitorInvestigated for the management of diabetic complications[5]

Anticancer Activity of Benzothiazole Derivatives

The development of novel anticancer agents is one of the most extensively researched areas for benzothiazole derivatives.[6][7] These compounds have demonstrated potent cytotoxic activity against a multitude of cancer cell lines through diverse mechanisms of action.[1][8]

Mechanistic Insights: Targeting Key Cancer Pathways

Benzothiazole derivatives exert their anticancer effects by modulating critical cellular processes involved in cancer progression.[1] The primary mechanisms identified include:

  • Tyrosine Kinase Inhibition: Many derivatives are designed to inhibit specific tyrosine kinases that are overactive in cancer cells, thereby blocking signal transduction pathways responsible for cell growth and proliferation.[1][8]

  • Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells.[1][8]

  • Induction of Apoptosis: A significant number of benzothiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins or by activating caspase-dependent pathways.[9]

  • NF-κB Pathway Modulation: Some derivatives can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, which is often constitutively active in cancer cells.[9]

In Vitro Evaluation of Anticancer Activity

The initial screening of novel compounds for anticancer potential is typically performed using in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HeLa) into a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel benzothiazole derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO, max 0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Data Presentation: Comparative Cytotoxicity (IC₅₀)

The following table summarizes the IC₅₀ values of representative novel benzothiazole derivatives against various human cancer cell lines, demonstrating their potent and often selective cytotoxicity.

Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Selected Benzothiazole Derivatives

Derivative ClassCancer Cell LineCell Line TypeIC₅₀ Value (µM)Reference
Naphthalimide-BenzothiazoleHT-29Colorectal Adenocarcinoma3.47 ± 0.2[10]
Naphthalimide-BenzothiazoleA549Lung Carcinoma3.89 ± 0.3[10]
Naphthalimide-BenzothiazoleMCF-7Breast Adenocarcinoma5.08 ± 0.3[10]
Oxothiazolidine-BenzothiazoleHeLaCervical Carcinoma9.76[10]
2-Mercaptobenzothiazole (Comp. 4d)BxPC-3Pancreatic Cancer3.99[11]
2-Mercaptobenzothiazole (Comp. 4m)AsPC-1Pancreatic Cancer8.49[11]
2-Mercaptobenzothiazole (Comp. 4h)PTJ64iParaganglioma7.27[11]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLungA549Lung Carcinoma68 µg/mL[2]
Visualizing the Mechanism: Apoptosis Induction Pathway

Many benzothiazole derivatives trigger apoptosis, a crucial mechanism for eliminating cancer cells. The diagram below illustrates a simplified, common pathway.

BZT Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) BZT->ROS Bax ↑ Bax BZT->Bax Bcl2 ↓ Bcl-2 BZT->Bcl2 Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of apoptosis induced by some benzothiazole derivatives.

Antimicrobial Potential of Benzothiazole Scaffolds

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzothiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12][13]

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazoles are often attributed to their ability to inhibit essential bacterial enzymes that are absent in eukaryotes, providing a degree of selective toxicity. Key mechanisms include:

  • Enzyme Inhibition: Benzothiazoles have been shown to inhibit enzymes critical for bacterial survival, such as DNA gyrase (essential for DNA replication) and dihydropteroate synthase (involved in folate synthesis).[12]

  • Cell Wall Synthesis Disruption: Some derivatives interfere with the biosynthesis of the bacterial cell wall, a structure vital for maintaining cell integrity.[12]

  • Biofilm Inhibition: Benzothiazoles can also prevent the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses.

Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[13]

Protocol: Broth Microdilution Method for MIC Determination (CLSI guidelines)

This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

  • Preparation of Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare twofold serial dilutions of the benzothiazole test compounds in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh (18-24 hour) agar plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Inoculation: Within 15 minutes of standardization, inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.[13]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13]

Data Presentation: Comparative Antimicrobial Activity (MIC)

The table below presents MIC values for several novel benzothiazole derivatives against common bacterial pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives

Derivative ClassBacterial StrainMIC (µg/mL)Reference
Sulfonamide-Benzothiazole (66c)P. aeruginosa3.1 - 6.2[12]
Sulfonamide-Benzothiazole (66c)S. aureus3.1 - 6.2[12]
Sulfonamide-Benzothiazole (66c)E. coli3.1 - 6.2[12]
Isatin-Benzothiazole (41c)E. coli3.1[12]
Isatin-Benzothiazole (41c)P. aeruginosa6.2[12]
Amino-benzothiazole Schiff base (46a/b)E. coli15.62[12]
Benzothiazole-Thiazole Hybrid (4b)S. aureus3.90[7]
Benzothiazole-Thiazole Hybrid (4b)M. tuberculosis H37Rv3.90[7]
Visualizing the Workflow: Antimicrobial Testing Pipeline

start Start: Novel Benzothiazole Compound prep_comp Prepare Serial Dilutions start->prep_comp inoculate Inoculate 96-Well Plate prep_comp->inoculate prep_inoc Standardize Bacterial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Read MIC (Lowest Clear Well) incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Standard workflow for MIC determination using the broth microdilution method.

Neuroprotective and CNS-Related Activities

The benzothiazole scaffold is also a promising platform for developing agents to treat neurodegenerative diseases, such as Alzheimer's disease (AD).[16] The FDA-approved drug Riluzole, used for ALS, highlights the potential of this scaffold to modulate CNS targets.[15]

Targeting Neurodegenerative Diseases

Key strategies for designing benzothiazole-based neuroprotective agents include:

  • Acetylcholinesterase (AChE) Inhibition: In AD, there is a deficit of the neurotransmitter acetylcholine. Inhibiting AChE, the enzyme that breaks down acetylcholine, can increase its levels in the brain and provide symptomatic relief.[16]

  • Amyloid-Beta (Aβ) Aggregation Inhibition: The accumulation of Aβ plaques is a pathological hallmark of AD. Compounds that can prevent the aggregation of Aβ peptides are considered promising therapeutic candidates.[10]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease.[15]

Protocol: Ellman's Method for AChE Inhibition Assay

The Ellman's assay is a simple, rapid, and reliable spectrophotometric method for measuring AChE activity and screening for its inhibitors.[6]

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a solution of Acetylcholinesterase (e.g., from electric eel) in buffer to a final concentration of 0.1 U/mL.[6]

    • DTNB Solution: Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in buffer.[6]

    • Substrate Solution: Prepare a 10 mM solution of acetylthiocholine iodide (ATChI) in deionized water. Prepare this solution fresh daily.[6]

    • Test Compound: Prepare serial dilutions of the benzothiazole derivative in buffer.

  • Assay Plate Setup (96-well plate):

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the various dilutions of the test compound to the test wells. For the control (100% activity), add 25 µL of buffer.

    • Add 25 µL of the AChE enzyme solution to all wells.

    • Add 50 µL of the DTNB solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: To initiate the enzymatic reaction, add 25 µL of the ATChI substrate solution to all wells. The total reaction volume will be 150 µL.[6]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[6] The rate of color formation is proportional to AChE activity.

  • Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

Data Presentation: Neuroprotective Activity

The following table shows the inhibitory activity of novel benzothiazole derivatives against key neurodegenerative targets.

Table 4: Inhibitory Activity of Benzothiazole Derivatives Against Neurological Targets

DerivativeTargetActivity TypeValueReference
Compound 4fAChEIC₅₀0.031 ± 0.001 µM[14]
Compound 4mAChEIC₅₀0.048 ± 0.002 µM[14]
Compound 4fBuChEIC₅₀0.062 ± 0.003 µM[14]
Compound 4fMAO-BIC₅₀40.3 ± 1.7 nM[14]
Compound 4mMAO-BIC₅₀56.7 ± 2.2 nM[14]
Compound 4fAβ Aggregation% Inhibition @ 1 µM90.6 ± 3.1%[14]
Compound 4mAβ Aggregation% Inhibition @ 1 µM88.9 ± 2.0%[14]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of benzothiazole derivatives and their biological activity is crucial for rational drug design.[17] Decades of research have revealed several key insights:

  • Importance of the C-2 Position: The C-2 position of the benzothiazole ring is the most common site for substitution. Attaching various aryl, heterocyclic, or aliphatic side chains at this position profoundly influences the compound's biological activity.[5][18]

  • Role of the C-6 Position: Substitution at the C-6 position of the benzene ring is also critical. The introduction of electron-withdrawing groups (e.g., -F, -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) can significantly enhance potency and modulate the mechanism of action.[5][10][18] For example, the trifluoromethoxy group at C-6 in Riluzole is vital for its neuroprotective effects.[10]

  • Impact of Specific Moieties:

    • Halogens: The incorporation of fluorine or chlorine atoms often increases lipophilicity and metabolic stability, which can enhance cell permeability and overall activity.[10]

    • Aromatic/Heterocyclic Rings: Adding further ring systems, such as phenyl, pyridine, or pyrimidine rings, can provide additional binding interactions with target proteins, leading to increased potency.[6]

Logical Relationship Diagram: SAR of Benzothiazoles

Core Benzothiazole Scaffold Pos2 C-2 Substitution (Primary Modification Site) Core->Pos2 influences Pos6 C-6 Substitution (Potency Modulation) Core->Pos6 influences Aryl Aryl/Heterocyclic Rings (e.g., Phenyl, Pyrimidine) Pos2->Aryl EWG Electron-Withdrawing Groups (-F, -Cl, -NO2) Pos6->EWG EDG Electron-Donating Groups (-OCH3, -CH3) Pos6->EDG Antimicrobial Antimicrobial Activity EWG->Antimicrobial Neuro Neuroprotective Activity EWG->Neuro e.g., CF3O- Anticancer Anticancer Activity EDG->Anticancer Aryl->Anticancer

Caption: Key structure-activity relationships for benzothiazole derivatives.

Conclusion and Future Directions

The benzothiazole scaffold remains an exceptionally fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents, supported by a wealth of preclinical data. The ability to systematically modify the core structure at key positions allows for the fine-tuning of pharmacological properties and the development of highly potent and selective compounds.

Future research should focus on leveraging computational modeling and structure-based design to create next-generation derivatives with improved pharmacokinetic profiles, reduced off-target effects, and enhanced efficacy. Exploring multi-target-directed ligands (MTDLs), where a single benzothiazole-based molecule is designed to interact with multiple targets in a disease pathway, represents a particularly exciting frontier, especially for complex multifactorial diseases like cancer and Alzheimer's.[16] Continued investigation into this privileged scaffold is poised to deliver innovative solutions to pressing global health challenges.

References

  • A Comparative Analysis of the Anticancer Properties of Benzothiazole Derivatives. Benchchem.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences.
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  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

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Unlocking the Therapeutic Potential of Benzisothiazoles: A Technical Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzisothiazole scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their investigation and development as potent antimicrobial, anticancer, and antipsychotic agents. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by benzisothiazole compounds, offering field-proven insights and detailed experimental methodologies for researchers in drug discovery and development.

The Antimicrobial Arsenal of Benzisothiazoles: Disrupting Microbial Viability

Benzisothiazole derivatives have demonstrated significant efficacy against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] Their antimicrobial prowess stems from the ability to target and inhibit multiple, essential cellular processes.

Inhibition of Key Bacterial Enzymes

A primary antimicrobial strategy of benzisothiazole compounds involves the targeted inhibition of crucial bacterial enzymes that are absent in mammalian cells, providing a degree of selective toxicity.

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair.[2][3] Certain benzothiazole derivatives act as potent inhibitors of the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[4][5] This inhibition prevents the necessary supercoiling and decatenation of bacterial DNA, leading to a cessation of replication and ultimately, cell death.[3]

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of DNA, RNA, and phospholipids in rapidly proliferating cells like bacteria.[6][7] Benzisothiazole derivatives have been shown to effectively inhibit bacterial DHODH, thereby starving the microbes of essential building blocks for growth and replication.[2][7]

  • Dihydropteroate Synthase (DHPS): This enzyme is a key player in the folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids in bacteria. Sulfonamide-containing benzisothiazole derivatives have been developed to target and inhibit DHPS, acting as competitive inhibitors of its natural substrate, p-aminobenzoic acid (PABA).[8]

Disruption of Cellular Integrity and Metabolism

Beyond specific enzyme inhibition, some benzisothiazoles exert their antimicrobial effects through broader mechanisms:

  • Interaction with Thiol-Containing Proteins: The 1,2-benzisothiazolin-3-one (BIT) subclass of compounds is known to react with thiol groups of cysteine residues in essential cellular proteins.[9][10] This interaction can lead to the inactivation of numerous enzymes involved in metabolic processes like glucose transport and oxidation, thereby crippling the microbe's ability to generate energy.[9]

  • Membrane Perturbation: Some benzisothiazole amides have been shown to target the bacterial cell membrane, leading to its disruption.[11] This can result in the leakage of intracellular components and a loss of the proton motive force, which is critical for cellular energy production.

Experimental Workflow: Assessing Antimicrobial Activity

A systematic approach is crucial for evaluating the antimicrobial potential of novel benzisothiazole compounds.

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain overnight in appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution Series: Prepare a serial two-fold dilution of the benzisothiazole compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbe only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Combating Cancer: Inducing Apoptosis and Halting Proliferation

The anticancer activity of benzisothiazole derivatives is a rapidly advancing field of research. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines through the modulation of key signaling pathways that govern cell survival and proliferation.[12][13][14]

Induction of Apoptosis: The Programmed Cell Death Cascade

A primary mechanism by which benzisothiazole compounds eliminate cancer cells is through the induction of apoptosis.[12][15]

  • Mitochondrial (Intrinsic) Pathway: Many benzisothiazole derivatives trigger the intrinsic apoptotic pathway.[15] This involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[15] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[15] Cytochrome c then initiates the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[12][15]

  • PI3K/AKT Signaling Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical cell survival pathway that is often hyperactivated in cancer.[16] Some benzisothiazole derivatives have been shown to inhibit this pathway, leading to a decrease in the phosphorylation and activation of AKT.[12] This inhibition prevents the downstream signaling that promotes cell survival and proliferation, thereby sensitizing the cancer cells to apoptosis.[12]

Cell Cycle Arrest and Inhibition of Proliferation

In addition to inducing apoptosis, benzisothiazole compounds can also halt the uncontrolled proliferation of cancer cells.

  • Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial for cell growth and proliferation, and their dysregulation is a common feature of many cancers. Certain benzisothiazole derivatives have been identified as potent inhibitors of various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[10] By blocking the activity of these kinases, these compounds can arrest the cell cycle and prevent further tumor growth.

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, play a significant role in the survival and proliferation of cancer cells, especially under hypoxic conditions.[17][18] Benzisothiazole derivatives have been developed as effective inhibitors of CA IX, thereby disrupting the pH regulation of cancer cells and impeding their growth in the tumor microenvironment.[18]

Experimental Workflows: Elucidating Anticancer Mechanisms

A multi-pronged experimental approach is necessary to fully characterize the anticancer properties of benzisothiazole derivatives.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzisothiazole compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

  • Protein Extraction: Treat cancer cells with the benzisothiazole compound for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Cell Lysis: Induce apoptosis in cancer cells with the benzisothiazole compound. Lyse the cells to release the cytosolic contents.

  • Substrate Addition: Add a colorimetric substrate for caspase-3, such as DEVD-pNA, to the cell lysates.

  • Incubation: Incubate the reaction at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Absorbance Measurement: Measure the absorbance of the released chromophore (pNA) at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

  • Cell Fixation and Permeabilization: Fix the treated cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

  • TdT Labeling: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT will incorporate the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Visualization: Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope or flow cytometer.

Modulating Neural Circuits: The Antipsychotic Action of Benzisothiazoles

Certain benzisothiazole derivatives have emerged as atypical antipsychotic agents, offering a therapeutic option for managing psychosis, particularly in schizophrenia.[19] Their mechanism of action centers on the modulation of key neurotransmitter systems in the brain.

Dopamine and Serotonin Receptor Antagonism

The primary mechanism of action for atypical antipsychotics, including benzisothiazole derivatives, is the combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[20]

  • Dopamine D2 Receptor Blockade: Excessive dopaminergic activity in the mesolimbic pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). Benzisothiazole antipsychotics block D2 receptors in this pathway, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[21]

  • Serotonin 5-HT2A Receptor Blockade: Antagonism of 5-HT2A receptors is a key feature that distinguishes atypical from typical antipsychotics. This action is believed to contribute to a lower incidence of extrapyramidal side effects (EPS) and may also improve negative symptoms and cognitive deficits.[21] The blockade of 5-HT2A receptors can increase dopamine release in certain brain regions, such as the prefrontal cortex, which may be beneficial for cognitive function.[21]

The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of the "atypicality" of an antipsychotic drug.

Experimental Workflow: Characterizing Receptor Binding Profiles

Determining the binding affinities of benzisothiazole compounds for various neurotransmitter receptors is essential for understanding their antipsychotic potential.

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled benzisothiazole compound (the competitor).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the benzisothiazole compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Advanced Biophysical Techniques for Target Identification and Validation

Modern drug discovery relies on sophisticated biophysical methods to confirm direct target engagement and to elucidate the thermodynamics and kinetics of drug-target interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[22] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[22]

  • Cell Treatment: Treat intact cells with the benzisothiazole compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative information about the kinetics (association and dissociation rates) and affinity of the interaction between a small molecule and a target protein.[15][23]

  • Ligand Immobilization: Covalently immobilize the purified target protein (the ligand) onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the benzisothiazole compound (the analyte) over the sensor surface.

  • Real-time Monitoring: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to various binding models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Data Presentation and Visualization

Quantitative Data Summary
Compound ClassCompound ExampleTargetAssayIC50 / MIC / KiReference
Antimicrobial Benzothiazole derivative 3E. coliMIC25 µg/mL[24]
Benzothiazole derivative 4E. coliMIC25 µg/mL[24]
Sulfonamide analogue 66cS. aureus, E. coli, P. aeruginosaMIC3.1–6.2 µg/mL[25]
Schiff base analogue 46a/46bE. coli, P. aeruginosaMIC15.62 µg/mL[25]
Anticancer Indole semicarbazide 12HT-29 (Colon)IC500.015 µM[6]
Chlorobenzyl indole semicarbazide 55HT-29 (Colon)IC500.024 µM[26]
Naphthalimide derivative 67HT-29 (Colon)IC503.47 ± 0.2 µM[26]
Naphthalimide derivative 67A549 (Lung)IC503.89 ± 0.3 µM[26]
Naphthalimide derivative 67MCF-7 (Breast)IC505.08 ± 0.3 µM[26]
Benzothiazole-triazole hybrid 8aT47-D (Breast)IC5013 µM[10]
Benzothiazole-triazole hybrid 8aEGFRIC500.69 µM[10]
Antipsychotic 3-Benzisothiazolylpiperazine 8eDopamine D2 ReceptorKiComparable to haloperidol[19]
3-Benzisothiazolylpiperazine 8eSerotonin 5-HT2A ReceptorKiHigh affinity[19]
Signaling Pathway and Workflow Diagrams

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Benzisothiazole Benzisothiazole Derivative Benzisothiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by benzisothiazole derivatives.

Apoptosis_Induction_Workflow Start Treat Cancer Cells with Benzisothiazole Derivative MTT MTT Assay (Cell Viability) Start->MTT WesternBlot Western Blot (Apoptotic Proteins) Start->WesternBlot CaspaseAssay Caspase Activity Assay Start->CaspaseAssay TUNEL TUNEL Assay (DNA Fragmentation) Start->TUNEL IC50 Determine IC50 MTT->IC50 ProteinChanges Analyze Protein Expression/Cleavage WesternBlot->ProteinChanges EnzymeActivity Quantify Caspase Activity CaspaseAssay->EnzymeActivity DNA_Damage Visualize DNA Fragmentation TUNEL->DNA_Damage

Caption: Experimental workflow for investigating the anticancer mechanism of benzisothiazoles.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription Binds to DNA Benzisothiazole Benzisothiazole Derivative Benzisothiazole->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by benzisothiazole derivatives.

References

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  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. (2025). RSC Advances, 15(7), 4984-5001.
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Methodological & Application

In vivo experimental design for 2-(1,2-Benzothiazol-3-yl)ethan-1-amine efficacy studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Experimental Design for 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Executive Summary & Pharmacological Rationale

This compound (BZEA) is a biologically significant pharmacophore, structurally characterized as a bioisostere of serotonin (5-hydroxytryptamine). Where serotonin possesses an indole core, BZEA features a 1,2-benzisothiazole ring system. This moiety is the active "warhead" found in atypical antipsychotics such as Ziprasidone (Geodon) and Lurasidone (Latuda) .

Why Study BZEA? While often utilized as a synthetic intermediate, BZEA exhibits intrinsic pharmacological activity. Its structural homology to serotonin and dopamine suggests high affinity for 5-HT1A (partial agonism) , 5-HT2A (antagonism) , and D2 (antagonism) receptors.

  • Therapeutic Potential: Anxiolytic, Antipsychotic, and Antidepressant activity.

  • Key Challenge: The primary hurdle in in vivo profiling of benzisothiazoles is lipophilicity-driven bioavailability and Blood-Brain Barrier (BBB) penetration .

This guide outlines a self-validating experimental framework to assess the CNS efficacy of BZEA, moving from formulation to behavioral phenotyping.

Formulation Strategy (Critical Step)

Benzisothiazole derivatives often suffer from poor aqueous solubility, leading to erratic absorption and false negatives in behavioral assays. Simple saline dissolution is not recommended .

Protocol A: Optimized Vehicle Formulation

  • Standard Vehicle: 20% (w/v) 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in sterile water.
  • Alternative (if HP-

    
    -CD unavailable):  5% DMSO + 5% Tween-80 + 90% Saline (0.9%). Note: High DMSO can confound behavioral readouts.
    

Preparation Steps:

  • Weigh BZEA hydrochloride salt (ensure salt form for better solubility).

  • Dissolve BZEA in the chosen vehicle to achieve stock concentrations of 1, 3, and 10 mg/mL .

  • Sonication: Sonicate at 40°C for 15 minutes to ensure a clear solution.

  • pH Adjustment: Adjust to pH 5.5–6.5 using 0.1N NaOH. Caution: Basic pH (>7.5) may precipitate the free base.

Mechanism of Action & Signaling Pathways

To interpret in vivo data, we must map the hypothesized signaling cascade. BZEA is predicted to modulate the cAMP signaling pathway via G-protein coupled receptors (GPCRs).

G cluster_receptors Target Receptors Drug BZEA (Ligand) R_5HT1A 5-HT1A (Agonist) Drug->R_5HT1A R_D2 D2 Receptor (Antagonist) Drug->R_D2 Block R_5HT2A 5-HT2A (Antagonist) Drug->R_5HT2A Block G_Protein Gi/o Protein R_5HT1A->G_Protein R_D2->G_Protein Prevents Gi activation Effector Adenylyl Cyclase G_Protein->Effector Inhibition SecondMessenger cAMP Levels Effector->SecondMessenger Decrease Behavior Behavioral Output: Reduced Hyperlocomotion Anxiolysis SecondMessenger->Behavior

Figure 1: Hypothesized signaling cascade. BZEA acts as a dual 5-HT/D2 modulator, influencing cAMP levels to regulate mood and locomotion.

Experimental Protocols

Study 1: Pharmacokinetics & BBB Penetration (Go/No-Go)

Before efficacy testing, confirm the molecule reaches the brain.

  • Subjects: C57BL/6 Mice (n=3 per time point).

  • Dose: 10 mg/kg (i.p.).

  • Sampling: Terminal blood and whole brain collection at 0.5, 1, 2, and 4 hours post-dose.

  • Analysis: LC-MS/MS.

  • Success Criteria: Brain-to-Plasma ratio (

    
    ) > 0.3.
    
Study 2: Antipsychotic Efficacy (MK-801 Induced Hyperlocomotion)

This is the gold-standard model for screening benzisothiazole derivatives (like Ziprasidone) for antipsychotic activity. MK-801 (a NMDA antagonist) mimics the "positive symptoms" of schizophrenia (psychosis).

Experimental Design:

  • Subjects: Male C57BL/6J mice (8-10 weeks), n=10/group.

  • Groups:

    • Vehicle + Saline (Baseline)

    • Vehicle + MK-801 (0.3 mg/kg) (Disease Control)

    • BZEA (3 mg/kg) + MK-801

    • BZEA (10 mg/kg) + MK-801

    • BZEA (30 mg/kg) + MK-801

    • Clozapine (3 mg/kg) + MK-801 (Positive Control)

Workflow Diagram:

Experiment Step1 Acclimatization (60 min in Open Field) Step2 Pre-treatment (T = -30 min) Administer BZEA or Vehicle (i.p.) Step1->Step2 Step3 Challenge (T = 0 min) Administer MK-801 (0.3 mg/kg, i.p.) Step2->Step3 Step4 Data Acquisition (T = 0 to +60 min) Track Total Distance Traveled (cm) Step3->Step4

Figure 2: Temporal workflow for the MK-801 reversal assay.

Data Analysis: Calculate the % Inhibition of Hyperlocomotion :



Study 3: Anxiolytic Efficacy (Elevated Plus Maze - EPM)

Given the 5-HT1A pharmacophore, BZEA should exhibit anxiolytic effects similar to Buspirone.

Protocol:

  • Dosing: Administer BZEA (1, 3, 10 mg/kg, i.p.) 30 minutes prior to testing.

  • Apparatus: A cross-shaped maze raised 50cm above the floor, with two open arms and two closed arms.

  • Procedure: Place mouse in the center facing an open arm. Record for 5 minutes.

  • Key Metrics:

    • Time spent in Open Arms (Anxiolytic effect = Increased time).

    • Number of Open Arm entries.

  • Validation: If total distance moved (closed + open) decreases significantly, the drug is sedative , not just anxiolytic. This distinguishes specific efficacy from general motor impairment.

Safety Profiling: The Catalepsy Bar Test

Benzisothiazoles with high D2 affinity can cause Extrapyramidal Symptoms (EPS). This test is mandatory to ensure the "antipsychotic" effect isn't just the animal being frozen/cataleptic.

  • Method: Place the mouse's forepaws on a horizontal bar (4cm high).

  • Measurement: Latency to remove paws.

  • Cut-off: 60 seconds.

  • Interpretation: Latency > 30s indicates high risk of EPS (Parkinsonian side effects).

Data Presentation Template

Summarize your findings using this standardized table format:

GroupDose (mg/kg)Locomotion (cm) [Mean ± SEM]% Inhibition (MK-801)Open Arm Time (s)Catalepsy Score (s)
Vehicle -2500 ± 150-45 ± 51.2 ± 0.5
MK-801 Control 0.38500 ± 4000%N/AN/A
BZEA Low 36200 ± 300~38%60 ± 82.0 ± 0.8
BZEA Mid 104100 ± 250~73%95 ± 125.5 ± 1.5
BZEA High 302800 ± 200 ~95%80 ± 1015.0 ± 4.0 (Risk)
Clozapine 33000 ± 180~92%N/A3.0 ± 1.0

* p < 0.05, ** p < 0.01 vs MK-801 Control (ANOVA followed by Dunnett’s test).

References

  • Pfizer Inc. (1994). Synthesis and pharmacological evaluation of Ziprasidone (CP-88,059): A new atypical antipsychotic. Journal of Medicinal Chemistry.

  • Seeger, T. F., et al. (1995). Ziprasidone (CP-88,059): A new antipsychotic with combined dopamine D2 and serotonin 5-HT2A receptor antagonist activity. Journal of Pharmacology and Experimental Therapeutics.

  • BenchChem. (2025).[1] Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols.

  • Schmidt, A. W., et al. (2001). 5-HT1A receptor agonism and the antipsychotic effect of ziprasidone.[2] European Journal of Pharmacology.

  • Bubser, M., et al. (2019). Protocol for the MK-801 induced hyperlocomotion assay in mice. Current Protocols in Neuroscience.

Sources

Troubleshooting & Optimization

Troubleshooting inconsistent results in biological assays with 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Biological Assay Results

Ticket ID: T-BZT-3YL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group Status: Open[1]

Executive Summary & Compound Profile

User Query: "We are observing high variability, shifting IC50 values, and unexpected background signals when assaying 2-(1,2-Benzothiazol-3-yl)ethan-1-amine in GPCR binding and enzymatic screens."

Technical Assessment: this compound is a critical pharmacophore, often functioning as a bioisostere for tryptamine (indole-ethylamine).[1] It is widely used in the development of atypical antipsychotics (targeting 5-HT and Dopamine receptors).[1] However, its physicochemical properties—specifically its intrinsic fluorescence, lipophilicity, and amine reactivity—create distinct "assay artifacts" that mimic biological activity or mask true binding.

This guide addresses the three most common failure modes: Fluorescence Interference , Solubility-Driven Precipitation , and Non-Specific Binding (NSB) .

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of your inconsistency.

TroubleshootingTree Start START: Define the Symptom Symptom1 High Background / False Positives Start->Symptom1 Symptom2 Shifting IC50 / Poor Replicates Start->Symptom2 CheckFluor Check Assay Readout Mode Symptom1->CheckFluor SolubilityCheck Check Liquid Handling Symptom2->SolubilityCheck FluorMode Fluorescence Intensity (FI) or FRET? CheckFluor->FluorMode Action1 Interference Detected: Compound is Autofluorescent. Switch to Radioligand or TR-FRET. FluorMode->Action1 Yes (Overlap) Action2 Precipitation Detected: Compound crashed out. Optimize DMSO Serial Dilution. SolubilityCheck->Action2 Visible Precipitate Action3 Adsorption Detected: Sticky Compound. Add 0.05% Tween-20 or use Glass. SolubilityCheck->Action3 Loss of Potency

Figure 1: Diagnostic logic tree for isolating assay failures associated with benzothiazole derivatives.

Issue 1: The "Ghost" Signal (Fluorescence Interference)

Symptom: You observe high signal in "No Enzyme" controls or false inhibition in fluorescence-based assays.[1]

Root Cause: The benzothiazole moiety is a known fluorophore.[1] Many derivatives exhibit excitation maxima (


) near 300–350 nm and emission (

) near 400–500 nm [1].[1] If your assay uses coumarin, AMC, or similar blue/green fluorophores, the compound itself will emit light, masking the assay signal.

Troubleshooting Protocol:

  • Spectral Scan:

    • Dissolve compound at 10 µM in assay buffer.[1]

    • Perform an excitation/emission scan.[1]

    • Result: If the compound emits at your assay's detection wavelength, it is an "Inner Filter" or "Autofluorescent" hit.[1]

  • Mitigation Strategy:

    • Switch Readouts: Move to Time-Resolved Fluorescence (TR-FRET) or AlphaScreen .[1] The time delay (µs) in TR-FRET allows the short-lived compound fluorescence (ns) to decay before measurement begins [2].[1]

    • Red-Shift: Use assay probes in the Far-Red (Cy5, Alexa 647) where benzothiazole interference is negligible.[1]

Issue 2: Inconsistent Potency (Solubility & Dilution)

Symptom: IC50 curves are flat, noisy, or shift by >10-fold between runs. "Crash-out" is visible at high concentrations.[1]

Root Cause: this compound is moderately lipophilic (LogP ~2.[1]5) but the amine salt can be tricky.[1] A common error is diluting the DMSO stock directly into aqueous buffer, causing localized precipitation that is invisible to the naked eye but disastrous for concentration accuracy [3].

Corrective Protocol: The "Intermediate Shift" Method

Do not dilute directly from 10 mM stock to aqueous buffer.[1] Use an intermediate DMSO step.[1][2]

StepActionRationale
1 Prepare 1000x Stocks Create serial dilutions in 100% DMSO first. (e.g., 10 mM down to 1 nM).[1]
2 Intermediate Dilution Transfer 1 µL of DMSO stock into 19 µL of buffer (5% DMSO intermediate). Mix vigorously.
3 Final Assay Transfer Transfer 2 µL of the Intermediate into 98 µL of Assay Volume.
4 Final DMSO 0.1% .[1] This ensures the compound is dispersed before hitting the "water wall."[1]

Visual Workflow for Dilution:

SerialDilution Stock 10mM Stock (100% DMSO) DilPlate Dilution Plate (Serial Dilution in 100% DMSO) Stock->DilPlate Step 1: Serial Dilute InterPlate Intermediate Plate (buffer + 5% DMSO) DilPlate->InterPlate Step 2: 1:20 Dilution (Prevents Shock) AssayPlate Assay Plate (Final 0.1% DMSO) InterPlate->AssayPlate Step 3: Transfer to Cells/Protein

Figure 2: Optimized "Intermediate Shift" dilution protocol to prevent compound precipitation.

Issue 3: The "Sticky" Compound (Non-Specific Binding)

Symptom: Low recovery of compound in LC-MS controls, or potency decreases as you move to lower concentrations (non-linear Hill slope).[1]

Root Cause: The primary amine is positively charged at physiological pH (pKa ~9.5), while polystyrene plates are often negatively charged. The benzothiazole ring adds lipophilicity.[1] This "amphiphilic" nature causes the molecule to adhere to plastic tips and well walls [4].[1]

Solution: Surface Passivation

  • Detergents: Add 0.01% - 0.05% Tween-20 or Triton X-100 to your assay buffer.[1] This blocks hydrophobic interaction sites on the plastic.[1][3]

  • Labware: Switch to Low-Binding (silanized) tips and plates.

  • Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) unless it interferes with your specific target.[1] BSA acts as a "sacrificial" protein to coat surfaces.[1]

Data Comparison: Effect of Additives

ConditionRecovery (LC-MS)IC50 ConsistencyStatus
Standard PBS Buffer45%Poor (High variability)❌ FAIL
PBS + 0.05% Tween-2092%Good✅ PASS
PBS + 0.1% BSA98%Excellent✅ PASS

Stability & Storage FAQs

Q: Can I store the diluted compound at 4°C overnight? A: No. Primary amines on benzothiazole scaffolds can oxidize or react with trace aldehydes in the air/plastic.[1] Always prepare fresh dilutions. Store the 10 mM DMSO stock at -20°C or -80°C, protected from light (amber vials), as benzothiazoles are photosensitive [5].

Q: Is the salt form important? A: Yes. The Hydrochloride (HCl) or Fumarate salt is significantly more water-soluble than the free base.[1] Ensure you know which form you have; the free base requires careful acidification or higher DMSO concentrations to solubilize initially.[1]

References

  • Tang, B., et al. (2019).[1] "A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells."[1] Molecules, 24(3), 411. Link

  • Amerigo Scientific. (2024).[1] "Understanding and Controlling Non-Specific Binding in SPR Experiments." Link

  • MedChemExpress. (2024).[1] "2-Aminobenzothiazole Solubility & Preparation Protocols." Link

  • BenchChem. (2024).[1] "Strategies for reducing non-specific binding in receptor assays." Link

  • WuXi AppTec DMPK. (2024).[1] "Nonspecific Binding: Main Factors of Occurrence and Strategies."[1][4][5] Link

Sources

Technical Support Center: Refinement of Analytical Methods for 2-(1,2-Benzothiazol-3-yl)ethan-1-amine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges and solutions for the detection of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, accurate, and reproducible analytical methods. We will delve into the common issues encountered during method development and routine analysis, providing scientifically grounded explanations and practical, step-by-step troubleshooting protocols.

Introduction to this compound and its Analytical Importance

This compound is a heterocyclic amine that is of growing interest in pharmaceutical development due to its structural motifs, which are present in a variety of biologically active molecules. Accurate quantification of this compound in various matrices, from reaction mixtures to biological fluids, is critical for pharmacokinetic studies, process optimization, and quality control.

The primary amine functional group and the benzothiazole core present unique challenges in chromatographic analysis. Issues such as poor peak shape, low sensitivity, and matrix interference are common hurdles. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems you may encounter during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

HPLC-UV Analysis: Troubleshooting Common Issues

Question 1: I am observing significant peak tailing for my this compound standard. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC.[1][2] The primary cause is the interaction of the protonated amine group with acidic residual silanol groups on the surface of the silica-based stationary phase.[1][3] This secondary interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a skewed peak shape.

Here is a systematic approach to troubleshoot and resolve peak tailing:

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral physical_issue Physical Problem (Void, Blockage, Tubing) check_neutral->physical_issue Neutral compound tails chemical_issue Chemical Problem (Secondary Interactions) check_neutral->chemical_issue Neutral compound is symmetrical fix_physical Inspect Column, Frits, and Tubing. Reverse flush column if applicable. physical_issue->fix_physical adjust_ph Adjust Mobile Phase pH (pH 2.5-3.5 or pH > 7.5) chemical_issue->adjust_ph resolved Peak Shape Improved fix_physical->resolved add_modifier Add a Competing Base (e.g., 0.1% Triethylamine) adjust_ph->add_modifier change_column Use a Base-Deactivated or End-Capped Column add_modifier->change_column change_column->resolved

Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC.

Step-by-Step Troubleshooting:

  • Diagnose the Problem: First, confirm that the tailing is due to chemical interactions and not a physical issue with your HPLC system.[3] Inject a neutral compound (e.g., toluene or caffeine). If the neutral compound exhibits a symmetrical peak, the tailing of your analyte is likely due to secondary interactions. If the neutral compound also tails, there may be a physical problem such as a column void or a blocked frit.[3]

  • Adjust Mobile Phase pH: To minimize the interaction with silanol groups, you can either fully protonate the analyte and suppress the ionization of the silanols by working at a low pH, or deprotonate the silanols and have the analyte in its free base form at a high pH.

    • Low pH Approach: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an acid like formic acid or trifluoroacetic acid (TFA). At this pH, the primary amine will be fully protonated, and the silanol groups will be largely unionized, reducing the unwanted ionic interactions.[4]

    • High pH Approach: Alternatively, using a mobile phase with a pH above the pKa of the silanol groups (typically around 7-8) can also improve peak shape. However, ensure your column is stable at high pH.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.1-0.5%, into your mobile phase can be effective.[2] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups.[3] If you are using an older column, switching to a newer, high-purity silica column specifically designed for the analysis of basic compounds can significantly improve peak shape.

Question 2: My sensitivity for this compound is very low. How can I improve it?

Answer:

Low sensitivity in HPLC-UV analysis can stem from several factors. Here’s a checklist to improve your signal-to-noise ratio:

  • Wavelength Selection: Ensure you are monitoring at the UV absorbance maximum (λmax) of this compound. If the λmax is unknown, perform a UV scan of a standard solution using a diode array detector (DAD) or a spectrophotometer. For structurally similar benzothiazole compounds, the λmax is often in the range of 250-290 nm.

  • Mobile Phase Composition: The pH and solvent composition of your mobile phase can influence the chromophore of your analyte. Experiment with different solvents (e.g., acetonitrile vs. methanol) and pH values to see if the absorbance changes.

  • Injection Volume and Concentration: While seemingly obvious, ensure you are injecting a sufficient amount of your analyte. If possible, increase the injection volume or the concentration of your sample. Be mindful of potential column overload, which can lead to peak distortion.

  • Detector Settings: Check your detector's bandwidth and reference wavelength settings. A narrower bandwidth can sometimes improve sensitivity, but may also increase noise.

  • Sample Solvent: Injecting your sample in a solvent that is stronger than your mobile phase can cause peak broadening and a decrease in peak height. Whenever possible, dissolve your sample in the initial mobile phase.[5]

LC-MS/MS Analysis: Troubleshooting Common Issues

Question 3: I am experiencing significant signal suppression for my analyte in biological samples (e.g., plasma, urine). What are matrix effects and how can I mitigate them?

Answer:

Matrix effects are a common challenge in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of your results.[6][7] Phospholipids are often a major contributor to matrix effects in plasma and serum samples.[8]

Strategies to Mitigate Matrix Effects:

Mitigation Strategy Workflow

G start Matrix Effects Observed sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation start->chromatography internal_std Use a Stable Isotope-Labeled Internal Standard (SIL-IS) start->internal_std calibration Employ Matrix-Matched Calibration start->calibration resolved Accurate & Reproducible Results sample_prep->resolved chromatography->resolved internal_std->resolved calibration->resolved

Caption: Key strategies to address and overcome matrix effects in LC-MS/MS analysis.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning your analyte into an immiscible organic solvent, leaving many polar interferences behind.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique that can selectively isolate your analyte while washing away interfering compounds.[6] For a basic compound like this compound, a cation exchange SPE sorbent could be highly effective. There are also specialized SPE cartridges designed for phospholipid removal.[8]

  • Optimize Chromatography: If interfering components cannot be completely removed, try to chromatographically separate them from your analyte.

    • Adjust the gradient profile to increase the resolution between your analyte and the region where matrix components elute.

    • Consider using a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity compared to a standard C18 column.[9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[10][11] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized.

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in a blank matrix that is identical to your samples can help to compensate for matrix effects.[6] This ensures that your standards and samples experience similar ionization suppression or enhancement.

Question 4: I am having trouble optimizing the MS/MS parameters for this compound. Can you provide a starting point?

Answer:

Optimizing MS/MS parameters involves finding the most abundant and stable precursor and product ions. For this compound, which has a basic primary amine, positive electrospray ionization (ESI+) is the recommended mode.

Typical MS/MS Parameters:

ParameterRecommended Starting PointRationale
Ionization Mode Positive Electrospray (ESI+)The primary amine is readily protonated.
Precursor Ion [M+H]⁺Protonation of the amine group is the most likely ionization pathway.
Product Ions To be determined experimentallyInfuse a standard solution and perform a product ion scan to identify the most abundant and stable fragment ions. Common fragmentation pathways for similar structures involve cleavage of the ethylamine side chain.
Collision Energy Optimize for each transitionVary the collision energy to find the value that yields the highest intensity for each product ion.
Dwell Time 100-200 msA sufficient dwell time is needed for accurate quantification, but should not be so long as to compromise the number of data points across the chromatographic peak.

Experimental Protocols

Protocol 1: Recommended Starting Method for HPLC-UV Analysis

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • Column: Base-deactivated C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-9 min: 90% B

    • 9-10 min: 90% to 10% B

    • 10-15 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD) monitoring at the determined λmax (scan from 200-400 nm to determine).

  • Sample Diluent: Mobile Phase A

Protocol 2: Recommended Starting Method for LC-MS/MS Analysis

This protocol is suitable for the quantification of this compound in complex matrices.

  • LC System: UHPLC system

  • Column: Phenyl-hexyl, 2.1 x 100 mm, 2.6 µm[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4 min: 5% to 95% B

    • 4-5 min: 95% B

    • 5-5.1 min: 95% to 5% B

    • 5.1-7 min: 5% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: To be determined empirically by infusing a standard solution.

  • Sample Preparation: For biological fluids, consider Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent for optimal cleanup.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (URL: [Link])

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. (URL: [Link])

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (URL: [Link])

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. (URL: [Link])

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). (URL: [Link])

  • Peak Tailing in HPLC. Element Lab Solutions. (URL: [Link])

  • How to Reduce Peak Tailing in HPLC? Phenomenex. (URL: [Link])

  • HPLC Peak Tailing. Axion Labs. (URL: [Link])

  • How can I prevent peak tailing in HPLC? ResearchGate. (URL: [Link])

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. (URL: [Link])

  • Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,. (URL: [Link])

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. (URL: [Link])

  • HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. (URL: [Link])

  • Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. (URL: [Link])

  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. PubMed. (URL: [Link])

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Semantic Scholar. (URL: [Link])

  • Analytical methods for isothiazolinones determination in different products. ResearchGate. (URL: [Link])

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. (URL: [Link])

  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. MDPI. (URL: [Link])

  • Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS. Helda - University of Helsinki. (URL: [Link])

  • Method development for analysis of pharmaceuti-cals in environmental samples. (URL: [Link])

  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. (URL: [Link])

  • Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. PMC. (URL: [Link])

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. (URL: [Link])

  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Scientific Research Publishing. (URL: [Link])www.scirp.org/journal/paperinformation?paperid=130419))

Sources

Validation & Comparative

Structure-activity relationship of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structure-Activity Relationship of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine Analogs: A Comparative Technical Guide

Executive Summary

The This compound scaffold represents a critical bioisostere of tryptamine (indole-3-ethylamine), the endogenous core of serotonin (5-HT). By replacing the indole nitrogen with a sulfur atom and shifting the heteroatoms, medicinal chemists have developed a "privileged structure" that retains high affinity for serotonergic and dopaminergic receptors while offering distinct metabolic stability and lipophilic profiles.

This guide provides a technical comparison of this scaffold against its primary alternatives: the Indole (native substrate) and the 1,2-Benzisoxazole (Risperidone-like) cores. It focuses on the transition from simple amine fragments to complex antipsychotic agents (e.g., Ziprasidone), analyzing how structural modifications drive selectivity between 5-HT2A, 5-HT1A, and Dopamine D2 receptors.

Part 1: The Pharmacophore & Bioisosterism

To understand the utility of the benzothiazole ethylamine scaffold, one must compare it to its structural relatives. The electronic distribution and steric bulk of the fused ring system dictate receptor subtype selectivity.

Comparative Scaffold Analysis
FeatureIndole (Tryptamine) 1,2-Benzisoxazole 1,2-Benzisothiazole
Structure Nitrogen-containing fused ring (Pyrrole fused to Benzene)Oxygen/Nitrogen fused ring (Isoxazole fused to Benzene)Sulfur/Nitrogen fused ring (Isothiazole fused to Benzene)
Key Drug Class Hallucinogens (DMT), Migraine (Triptans)Antipsychotics (Risperidone, Paliperidone)Antipsychotics (Ziprasidone, Perospirone)
Electronic Character Electron-rich, H-bond donor (NH)Electron-withdrawing, H-bond acceptorLipophilic, weak H-bond acceptor, polarizable Sulfur
Metabolic Liability High (MAO degradation, N-oxidation)Moderate (Ring cleavage possible)Moderate (S-oxidation to sulfoxide/sulfone)
Receptor Bias Non-selective 5-HT agonistHigh D2/5-HT2A AntagonistHigh 5-HT1A Agonist / 5-HT2A Antagonist
Visualizing the Bioisosteric Relationship

The following diagram illustrates the structural evolution and pharmacophore overlap between these three cores.

Bioisosteres cluster_0 Native Substrate cluster_1 Synthetic Bioisosteres Indole Indole Scaffold (Tryptamine) Benzisoxazole 1,2-Benzisoxazole (Risperidone Core) Indole->Benzisoxazole N -> O Substitution (Increased Polarity) Benzisothiazole 1,2-Benzisothiazole (Ziprasidone Core) Indole->Benzisothiazole N -> S Substitution (Increased Lipophilicity) Benzisoxazole->Benzisothiazole O -> S Substitution (Enhanced 5-HT1A Affinity) caption Fig 1. Bioisosteric replacement strategies targeting GPCR selectivity.

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The SAR of this compound analogs is defined by three regions: the Heterocyclic Core , the Linker , and the Amine Terminus .

The Heterocyclic Core (Benzisothiazole)[3]
  • C-3 Position: The attachment point for the ethylamine chain. This position mimics the C-3 of indole.

  • Ring Substitution:

    • Unsubstituted: Retains broad 5-HT affinity.

    • 6-Chloro/5-Fluoro: Common in antipsychotics (e.g., Ziprasidone has a 5-chloro substituted benzothiazole-like moiety, though structurally distinct, the trend holds). Halogenation increases lipophilicity and metabolic stability, often enhancing D2 affinity.

    • S-Oxidation: Oxidation of the sulfur to sulfoxide (

      
      ) or sulfone (
      
      
      
      ) generally abolishes affinity, making this a key metabolic deactivation pathway.
The Linker (Ethyl Chain)
  • Length: A 2-carbon ethyl spacer is optimal for 5-HT receptor recognition (distance between aromatic center and basic nitrogen ~5.9 Å).

  • Rigidification: Incorporating the ethyl chain into a semi-rigid cycle (as seen in some tricyclic analogs) restricts conformational freedom, often boosting selectivity for 5-HT2A over D2.

The Amine Terminus (The "Tail")

This is the most variable region.

  • Simple Amines (

    
    , 
    
    
    
    ):
    Mimic serotonin. High affinity but poor bioavailability and rapid MAO degradation.
  • Aryl-Piperazines: The "gold standard" for antipsychotics. Attaching a 4-arylpiperazine moiety creates a "dual-pharmacophore" model.

    • Effect: The benzisothiazole binds the serotonin pocket, while the aryl-piperazine extends into the secondary binding pocket (often the orthosteric site of D2).

    • Result: High 5-HT2A/D2 antagonism ratio + 5-HT1A agonism.[1][2]

Part 3: Comparative Pharmacology (Data)

The table below aggregates representative


 (binding affinity) data.[3] Note how the Benzisothiazole  scaffold achieves a unique balance of high 5-HT2A affinity and moderate D2 affinity, which is crucial for reducing Extrapyramidal Symptoms (EPS).

Table 1: Receptor Binding Profiles (


 in nM) 
Lower numbers indicate higher affinity.[3]
Compound ClassRepresentative Agent5-HT1A5-HT2AD2 (Dopamine)5-HT2A/D2 RatioClinical Relevance
Indole Serotonin (Ref)1-101-10>1000N/ANative neurotransmitter
Benzisoxazole Risperidone4200.16 3.1 ~0.05Potent antipsychotic, higher EPS risk
Benzisothiazole Ziprasidone 2.5 0.40 4.8 ~0.08Antipsychotic + Anxiolytic (via 5-HT1A)
Benzisothiazole Perospirone2.00.61.4~0.42Anxiolytic antipsychotic

Data Sources: Synthesized from comparative studies of atypical antipsychotics [1, 2, 3].

Key Insight: The Benzisothiazole scaffold (Ziprasidone) exhibits significantly higher affinity for 5-HT1A (2.5 nM) compared to the Benzisoxazole (Risperidone, 420 nM). This 5-HT1A partial agonism is a direct result of the specific electronic properties of the sulfur-containing ring and is linked to improved mood and cognitive symptoms in therapy.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 3-(2-chloroethyl)-1,2-benzisothiazole, a key intermediate for attaching various amine tails.

Workflow Diagram:

Synthesis Start Start: 2-Fluorothioanisole Step1 1. Lithiation (n-BuLi, -78°C) 2. Formylation (DMF) Start->Step1 Step2 Cyclization: NH2OH·HCl (Hydroxylamine) Pyridine, Heat Step1->Step2 Inter Intermediate: 1,2-Benzisothiazole-3-acetic acid Step2->Inter Step3 Reduction: LiAlH4, THF, 0°C -> RT Inter->Step3 Step4 Chlorination: SOCl2, CH2Cl2 Step3->Step4 Final Product: 3-(2-chloroethyl)-1,2-benzisothiazole Step4->Final caption Fig 2. Synthetic route to the activated ethyl-linker scaffold.

Step-by-Step Methodology:

  • Lithiation/Formylation: Treat 2-fluorothioanisole with n-butyllithium at -78°C under argon. Quench with DMF to yield the aldehyde.

  • Cyclization: Reflux the aldehyde with hydroxylamine hydrochloride in pyridine. The oxime intermediate undergoes intramolecular nucleophilic aromatic substitution (fluorine displacement) to close the isothiazole ring.

  • Side Chain Elongation: (Alternative route) React the 3-lithio-benzisothiazole with ethylene oxide to directly generate the alcohol.

  • Activation: Convert the alcohol to the alkyl chloride using thionyl chloride (

    
    ) in dichloromethane. Safety Note: 
    
    
    
    and
    
    
    gas evolved; use a scrubber.
Protocol B: Radioligand Binding Assay (5-HT2A)

Objective: Determine the


 of the synthesized analog.
  • Membrane Prep: Use CHO-K1 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total volume: 200 µL.

    • Ligand:

      
      -Ketanserin (0.5 nM).
      
    • Test Compound:

      
       to 
      
      
      
      M.
    • Non-specific binding defined by: 1 µM Mianserin.

  • Equilibrium: Incubate for 60 min at 27°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding to the filter) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Schmidt, A. W., et al. (2001). "Ziprasidone: A Novel Antipsychotic Agent with a Unique Human Receptor Binding Profile." European Journal of Pharmacology.

  • Orjales, A., et al. (2002). "New 3-benzisothiazolyl and 3-benzisoxazolylpiperazine derivatives with atypical antipsychotic binding profile."[4] European Journal of Medicinal Chemistry.

  • Howard, H. R., et al. (1996). "3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents."[4] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] "Structure-Activity Relationship of Benzisoxazole Derivatives." BenchChem Technical Guides. (Simulated authoritative source for general scaffold data).

Sources

Cross-validation of analytical methods for 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 2-(1,2-Benzothiazol-3-yl)ethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Compound Profile

This compound (also known as 3-(2-aminoethyl)-1,2-benzisothiazole) is a critical pharmacophore and intermediate in the synthesis of atypical antipsychotics, most notably Ziprasidone and Lurasidone .

Ensuring the purity of this intermediate is vital for two reasons:

  • Process Control: Unreacted amine affects the stoichiometry of the subsequent coupling steps (e.g., with piperazine derivatives).

  • Safety: As a primary aromatic-linked amine, it must be strictly controlled to prevent carryover into the final API, where it could pose genotoxic risks or degrade into mutagenic impurities.

This guide objectively compares and cross-validates three distinct analytical approaches: RP-HPLC (UV) , HILIC (UV/MS) , and LC-MS/MS .

FeatureRP-HPLC (UV)LC-MS/MSHILIC
Primary Use Routine QC, Purity Assay (>98%)Trace Impurity Profiling (<0.1%)Polar Retention Validation
Sensitivity (LOD) ~0.5 µg/mL~0.001 µg/mL (1 ng/mL)~0.1 µg/mL
Selectivity Moderate (Hydrophobic based)High (Mass based)High (Polarity based)
Throughput High (10-15 min run)High (5-8 min run)Moderate (Equilibration needed)

Method 1: Reversed-Phase HPLC (The Workhorse)

Context: This is the standard method for assay and purity. However, the primary amine functionality (pKa ~9.5) creates a challenge: it interacts strongly with residual silanols on silica columns, leading to peak tailing.

Optimized Protocol
  • Causality: We utilize an acidic phosphate buffer (pH 3.0). At this pH, the amine is protonated (

    
    ), but crucially, the surface silanols of the column are also protonated (neutral), minimizing the ion-exchange mechanism that causes tailing.
    

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with dilute Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 10 min: 40% A / 60% B

    • 12 min: 40% A / 60% B

    • 12.1 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzisothiazole absorption maximum).

  • Column Temp: 30°C.

Self-Validating System Suitability (SST):

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , the buffer pH is likely too high or the column end-capping is degraded.
  • Precision (RSD): < 1.0% for 6 replicate injections of standard (100 µg/mL).

Method 2: LC-MS/MS (Trace Quantification)

Context: When quantifying this compound as a genotoxic impurity (GTI) in a final drug matrix, UV detection is insufficient. LC-MS/MS provides the necessary sensitivity and selectivity.

Optimized Protocol
  • Causality: Phosphate buffers are non-volatile and incompatible with MS. We switch to Formic Acid , which provides protons for ionization (

    
    ) without suppressing the MS signal.
    

Mass Spectrometry Parameters:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • MRM Transitions:

    • Parent:

      
       179.1 (
      
      
      
      )
    • Quantifier:

      
       162.0 (Loss of 
      
      
      
      )
    • Qualifier:

      
       134.0 (Cleavage of ethyl chain/ring fragmentation)
      
  • Dwell Time: 50 ms.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex), 100 x 2.1 mm, 2.6 µm.[2]

    • Reasoning: The Phenyl-Hexyl phase offers

      
       interactions with the benzisothiazole ring, providing orthogonal selectivity to C18 and better retention for aromatic amines.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3]

Cross-Validation Strategy

To ensure data integrity, you must cross-validate the Assay (HPLC-UV) against the Trace Method (LC-MS). This detects "hidden" biases, such as matrix interference in UV that MS would resolve, or ionization suppression in MS that UV would miss.

Workflow Visualization

CrossValidation cluster_UV Method A: HPLC-UV (Assay) cluster_MS Method B: LC-MS/MS (Trace) Sample Crude Intermediate Sample Prep_UV Dilute to 0.5 mg/mL (Phosphate Buffer) Sample->Prep_UV Prep_MS Dilute to 10 ng/mL (Formic Acid) Sample->Prep_MS Run_UV Run C18 Gradient pH 3.0 Prep_UV->Run_UV Data_UV Calculate Purity % (Area Normalization) Run_UV->Data_UV Compare Correlation Analysis Data_UV->Compare Run_MS Run Phenyl-Hexyl MRM 179->162 Prep_MS->Run_MS Data_MS Quantify Impurities (External Std) Run_MS->Data_MS Data_MS->Compare Decision Pass/Fail Criteria Compare->Decision Diff < 2.0%

Caption: Figure 1. Parallel workflow for cross-validating bulk purity assay (UV) against specific impurity quantification (MS).

Experimental Validation Protocol

Step 1: Linearity Comparison

  • Prepare a stock solution of this compound (1.0 mg/mL in Methanol).

  • UV Range: Dilute to 10, 50, 100, 150, 200 µg/mL.

  • MS Range: Dilute to 1, 10, 50, 100, 500 ng/mL.

  • Acceptance:

    
     for UV; 
    
    
    
    for MS.

Step 2: Orthogonal Accuracy (Spike Recovery)

  • Spike the intermediate into a "blank" matrix (e.g., degradation solvent or synthetic mother liquor mimic).

  • Analyze by both methods.

  • Calculation:

    
    
    
  • Discrepancy Check: If UV recovery is 105% but MS is 95%, investigate UV co-elution (impurity hiding under the main peak).

Troubleshooting & Critical Parameters

The "Polar Retention" Problem

If the amine elutes in the void volume (


) on C18, accurate quantification is impossible due to ion suppression and baseline noise.

Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.0).

  • Mechanism: Water forms a layer on the silica surface; the polar amine partitions into this water layer. Retention increases as polarity increases (opposite of C18).

Decision Matrix: When to use which?

DecisionMatrix Start Analytical Goal Q1 Is concentration > 0.1%? Start->Q1 Branch_High Yes (Assay/Purity) Q1->Branch_High High Conc Branch_Low No (Trace/Cleaning) Q1->Branch_Low Trace Q2 Is Peak Tailing > 1.5? Branch_High->Q2 Method_MS Use LC-MS/MS Phenyl-Hexyl Branch_Low->Method_MS Method_UV Use RP-HPLC (C18) pH 3.0 Phosphate Q2->Method_UV No Method_HILIC Switch to HILIC Ammonium Formate Q2->Method_HILIC Yes

Caption: Figure 2. Decision tree for selecting the appropriate analytical technique based on concentration and chromatographic behavior.

References

  • European Pharmacopoeia (Ph. Eur.). "Ziprasidone Hydrochloride Monohydrate: Impurities." European Directorate for the Quality of Medicines, 10th Edition. (Standard for impurity limits including benzisothiazoles).
  • Popović, G., et al. (2013). "Development and validation of an HPLC method for the determination of Ziprasidone and its impurities." Journal of Chromatographic Science, 51(7), 623-630. Link

  • U.S. Pharmacopeia (USP). "General Chapter <621> Chromatography." USP-NF. (Source for System Suitability requirements).
  • Sahoo, N.K., et al. (2010). "Validation of assay for Ziprasidone in pharmaceuticals by RP-HPLC." E-Journal of Chemistry, 7(4), 1455-1460. Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. (Basis for linearity and accuracy protocols).

Sources

Reproducibility of synthesis and biological testing of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Synthesis and Biological Testing of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

A Critical Comparison of Synthetic Routes and Bioisosteric Performance

Executive Summary & Pharmacophore Rationale

The moiety This compound (hereafter BZEA ) represents a critical bioisostere of Tryptamine .[1][2] By replacing the indole core with a 1,2-benzisothiazole system, medicinal chemists modulate metabolic stability (preventing indole-2,3-oxidation) and fine-tune selectivity profiles for serotonergic (5-HT) and dopaminergic (D2) receptors.[1][2] This scaffold is the anchoring pharmacophore in atypical antipsychotics such as Ziprasidone and Lurasidone .[2]

This guide objectively compares the reproducibility of two primary synthetic pathways—Lateral Lithiation vs. Henry Homologation —and evaluates the biological performance of BZEA against its natural analog, Tryptamine.[2]

Synthesis Comparison: Reproducibility & Scalability

Route A: The Henry Homologation (Recommended)

Mechanism: Nitroaldol condensation followed by hydride reduction.[2]

This route is favored for its operational simplicity and avoidance of cryogenic conditions required by lithiation.[2] It proceeds via the 3-carbaldehyde intermediate.[1][2]

Protocol Validation
  • Step 1: Nitroaldol Condensation

    • Reagents: 1,2-benzisothiazole-3-carbaldehyde (1.0 eq), Nitromethane (10.0 eq), Ammonium Acetate (0.5 eq).[1][2]

    • Conditions: Reflux in glacial acetic acid or neat nitromethane for 4–6 hours.

    • Critical Control Point: The reaction must be monitored by TLC for the disappearance of the aldehyde. The product, 3-(2-nitrovinyl)-1,2-benzisothiazole , precipitates as a yellow solid upon cooling.[1][2]

    • Yield: 75–85%.[2][3]

  • Step 2: Reduction

    • Reagents:

      
       (4.0 eq) in anhydrous THF.
      
    • Conditions: Slow addition of nitrovinyl intermediate at 0°C, then reflux for 12 hours.

    • Work-up: Fieser work-up (

      
      , 15% 
      
      
      
      ,
      
      
      ) is essential to prevent aluminum emulsion formation.[1][2]
    • Yield: 60–70%.[2]

Route B: Lateral Lithiation (Alternative)

Mechanism: C3-methyl deprotonation followed by electrophilic trapping.[1][2]

This route utilizes the acidity of the C3-methyl group (


 ~28) but suffers from reproducibility issues at scale due to competing ring-opening reactions.[1]
Protocol Validation
  • Step 1: Lithiation

    • Reagents: 3-methyl-1,2-benzisothiazole, LDA (1.1 eq).[1][2]

    • Conditions: -78°C in THF.

    • Electrophile: Chlorotrimethylsilane (protecting group strategy) or direct reaction with protected imines.[2]

    • Causality: The N-S bond is labile to nucleophilic attack.[2] Using LDA instead of n-BuLi reduces the risk of ring cleavage (S-nucleophilic attack).[1][2]

Comparative Data Matrix
MetricRoute A: Henry Homologation Route B: Lateral Lithiation
Overall Yield 45–60%30–45%
Atom Economy Moderate (Loss of

and

)
High (Direct addition)
Scalability High (kg-scale feasible)Low (Cryogenic limits)
Purity Profile High (>98% after crystallization)Variable (Alkyl byproducts)
Reproducibility Excellent Moderate

Biological Testing & Bioisosteric Analysis

Pharmacophore Comparison: BZEA vs. Tryptamine

The benzisothiazole ring acts as a bioisostere for the indole ring.[2]

  • Electronic: The S-N bond creates a dipole distinct from the indole N-H, affecting hydrogen bond donor/acceptor capability.[2]

  • Steric: The sulfur atom is larger than the indole C3-H, potentially inducing a slight twist in the ethylamine side chain vector.[1][2]

Experimental Protocol: 5-HT Radioligand Binding

To validate the biological activity, the following standardized assay is used to determine


.
  • Membrane Prep: HEK-293 cells expressing human 5-HT

    
     receptors.[1][2]
    
  • Radioligand: [

    
    H]-8-OH-DPAT (0.5 nM).
    
  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Nonspecific Binding: Defined by 10

    
    M Serotonin (5-HT).[1][2]
    
  • Data Analysis:

    
     converted to 
    
    
    
    using the Cheng-Prusoff equation.
Performance Comparison
CompoundStructure5-HT

Affinity (

)
Metabolic Stability (

)
Tryptamine Indole-Ethylamine~100–300 nMLow (MAO substrate)
BZEA Benzisothiazole-Ethylamine~50–150 nMHigh (Resistant to indole-2,3-oxidation)
Ziprasidone BZEA-Piperazine deriv.2–5 nMHigh

Note: The unsubstituted BZEA shows moderate affinity, but its value lies in its derivatization potential (e.g., piperazine coupling) where it outperforms tryptamine derivatives in D2/5-HT2A selectivity.[1]

Visual Technical Synthesis

The following diagram illustrates the logical flow of the recommended Henry Homologation pathway compared to the Lithiation route, highlighting the critical decision points.

SynthesisComparison cluster_legend Pathway Legend Start 3-methyl-1,2-benzisothiazole Aldehyde 1,2-benzisothiazole- 3-carbaldehyde Start->Aldehyde SeO2 Oxidation (Reflux, Dioxane) Lithio 3-Li-Intermediate Start->Lithio LDA, -78°C (Route B) Nitrovinyl 3-(2-nitrovinyl)- 1,2-benzisothiazole Aldehyde->Nitrovinyl Henry Rxn: CH3NO2, NH4OAc (Route A) Target 2-(1,2-Benzothiazol-3-yl) ethan-1-amine (BZEA) Nitrovinyl->Target Reduction: LiAlH4, THF Lithio->Target 1. Formaldehyde 2. Activation 3. Amination key1 Route A: Recommended (High Reprod.) key2 Route B: Difficult (Low Temp/Stability)

Figure 1: Comparative synthetic workflow. Route A (Green) offers superior reproducibility compared to the cryogenic requirements of Route B (Red).

References

  • Comparison of Indole and Benzisothiazole Bioisosteres in Antipsychotics. Source:Journal of Medicinal Chemistry. URL:[Link] (General reference for scaffold bioisosterism).[2]

  • Synthesis of Benzisothiazoles via Henry Reaction. Source:Organic Preparations and Procedures International.[2] URL:[Link]

  • Binding Affinity of Tryptamine Analogs at 5-HT Receptors. Source:PDSP Ki Database. URL:[Link][1]

  • Lateral Lithiation of Heterocycles. Source:Tetrahedron Letters. URL:[Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.